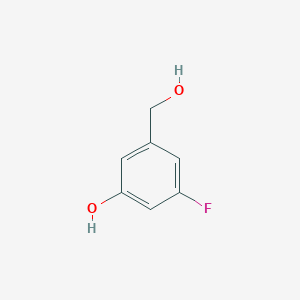

3-Fluoro-5-(hydroxymethyl)phenol

Overview

Description

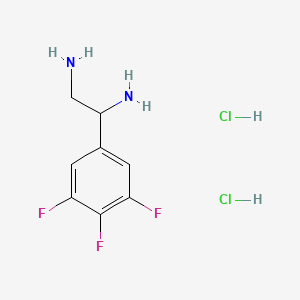

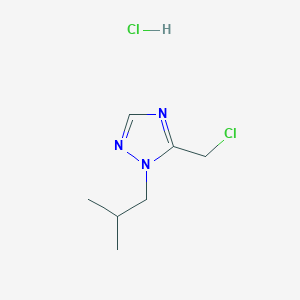

“3-Fluoro-5-(hydroxymethyl)phenol” is a chemical compound with the CAS Number: 1260762-16-0 . It has a molecular weight of 142.13 . The IUPAC name for this compound is 3-fluoro-5-(hydroxymethyl)phenol .

Synthesis Analysis

The synthesis of compounds like “3-Fluoro-5-(hydroxymethyl)phenol” often involves processes like the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Molecular Structure Analysis

The InChI code for “3-Fluoro-5-(hydroxymethyl)phenol” is 1S/C7H7FO2/c8-6-1-5(4-9)2-7(10)3-6/h1-3,9-10H,4H2 . This code provides a specific representation of the molecule’s structure.

Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions involving compounds like "3-Fluoro-5-(hydroxymethyl)phenol" . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Physical And Chemical Properties Analysis

“3-Fluoro-5-(hydroxymethyl)phenol” is an oil at room temperature . The compound is stored at room temperature and is shipped at normal temperature .

Scientific Research Applications

Synthesis and Utility of Fluorogenic Acetoxymethyl Ethers

Phenolic fluorophores, derivatives of phenols, serve as essential tools in biological science. Their modification, such as acylating the phenolic hydroxyl group, can significantly impact their fluorescence, offering a way to probe biochemical and biological systems with enhanced stability and reactivity. This modification strategy suggests potential applications of 3-Fluoro-5-(hydroxymethyl)phenol in developing profluorophores with low background fluorescence, high chemical stability, and enzymatic reactivity, useful in imaging applications (Lavis, Chao, & Raines, 2011).

Microbial Synthesis and Characterization of Polyhydroxyalkanoates

In another innovative application, 3-Fluoro-5-(hydroxymethyl)phenol related structures have been explored in the microbial synthesis of polyhydroxyalkanoates (PHAs) with fluorinated phenoxy side groups. This study indicates that incorporating fluorine atoms into PHA side chains can dramatically alter their physical properties, such as crystallinity and melting points, suggesting the utility of 3-Fluoro-5-(hydroxymethyl)phenol derivatives in producing novel materials with specific physical attributes (Takagi, Yasuda, Maehara, & Yamane, 2004).

Synthesis and Crystal Structure Studies

Further, the synthesis and crystal structure of related fluorophenolic compounds have been thoroughly investigated, indicating their potential in creating advanced materials. The ability to form strong intermolecular hydrogen bonds suggests these compounds could be used to synthesize organic fluoro-containing polymers, which are of interest for their unique properties and applications in material science (Shi-Juan Li, Shen, & Zhang, 2015).

Radical Scavenging Activity

Additionally, the impact of donor and acceptor groups on the radical scavenging activity of phenol, including fluorophenols, has been evaluated using density functional theory (DFT). This research offers insights into how modifications like fluorination affect the molecular properties and reactivity of phenolic compounds, which could be relevant for antioxidant applications or in designing compounds with specific electronic properties (Al‐Sehemi & Irfan, 2017).

Fluorophores for Aluminium(III) Detection

In a study focused on fluorophores for Al3+ detection, derivatives of phenolic compounds were investigated for their ability to selectively detect aluminum ions, which could be significant in environmental monitoring and bioimaging applications. This suggests that 3-Fluoro-5-(hydroxymethyl)phenol could be utilized in designing selective sensors for metal ions (Lambert, Taylor, Wegener, Woodhouse, Lincoln, & Ward, 2000).

Safety And Hazards

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed or in contact with skin . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is also toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

properties

IUPAC Name |

3-fluoro-5-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c8-6-1-5(4-9)2-7(10)3-6/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCWZZPSUZGTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-(hydroxymethyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid](/img/structure/B1448162.png)

![tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate](/img/structure/B1448168.png)